molecular formula C4H8O2 B3334303 Isobutyric acid-1-13C CAS No. 6228-78-0

Isobutyric acid-1-13C

Cat. No. B3334303
CAS RN: 6228-78-0
M. Wt: 89.1 g/mol
InChI Key: KQNPFQTWMSNSAP-AZXPZELESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyric acid-1-13C is a substance with the formula (CH3)2CH*COOH . It is also known as 2-Methylpropionic acid . It is primarily used in professional and industrial settings .


Molecular Structure Analysis

The linear formula of Isobutyric acid-1-13C is CH3CH (CH3)13CO2H . It has a molecular weight of 89.10 .


Physical And Chemical Properties Analysis

Isobutyric acid-1-13C has a molecular weight of 89.10 . It is stored at room temperature away from light and moisture .

Scientific Research Applications

1. Cerebral Metabolism Studies

Isobutyric acid-1-13C has been utilized in the study of cerebral metabolism, particularly in understanding the metabolic processes in the rat brain. Researchers used 13C NMR spectroscopy to study the metabolism of acetate isotopomers, including [1-13C]acetate, in the brain. This research revealed important aspects of cerebral metabolism, such as the identification of different glutamate compartments and a unique cerebral pyruvate recycling system (Cerdán, Künnecke, & Seelig, 1990).

2. Clinical Diagnostics

3. Environmental Safety in Synthesis

The environmental safety aspects of synthesizing isobutyric acid, including its 1-13C variant, have been a subject of research. Studies focused on developing environmentally safe conditions for the synthesis of isobutyric acid to minimize the accumulation of hazardous byproducts. This research is significant for the sustainable and safe production of isobutyric acid and its isotopomers (Mašková et al., 2013).

4. Metabolic Fate Analysis

Isobutyric acid-1-13C has been used to understand the metabolic fate of isobutyric acid in organisms. For example, a study on rats explored how isobutyric acid is metabolized and eliminated, providing insights into its potential use as a fungistat for storing moist grain and its safety profile (Divincenzo & Hamilton, 1979).

5. Biochemical and Cellular Studies

Isobutyric acid-1-13C has been instrumental in various biochemical and cellular studies. For instance, it was used in research studying membrane damage in cells treated with subcellular extracts, demonstrating its utility in understanding cellular processes at a molecular level (Castro-Garza & Said-Fernández, 1992).

6. Analytical Chemistry Applications

In the field of analytical chemistry, isobutyric acid-1-13C has been used to develop methods for measuring short-chain fatty acids and their isotopic enrichment in biological samples. This is crucial for studies in colonic metabolism and other biological processes (Moreau et al., 2003).

Safety and Hazards

Isobutyric acid-1-13C is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin. It can cause severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

2-methyl(113C)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNPFQTWMSNSAP-AZXPZELESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[13C](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482006
Record name Isobutyric acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyric acid-1-13C

CAS RN

6228-78-0
Record name Isobutyric acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6228-78-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobutyric acid-1-13C
Reactant of Route 2
Isobutyric acid-1-13C
Reactant of Route 3
Isobutyric acid-1-13C
Reactant of Route 4
Isobutyric acid-1-13C
Reactant of Route 5
Isobutyric acid-1-13C
Reactant of Route 6
Isobutyric acid-1-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.